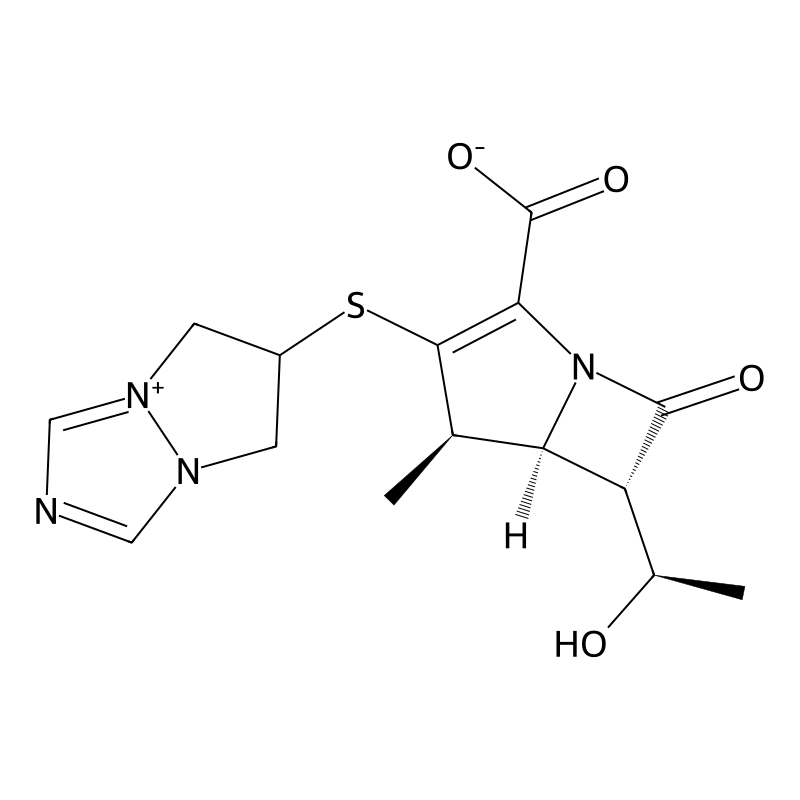Biapenem

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Antimicrobial Activity
One key area of research focuses on Biapenem's antimicrobial activity. Studies have shown it to be effective against a wide range of Gram-positive and Gram-negative bacteria, including some strains resistant to other antibiotics []. This includes bacteria like Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterobacteriaceae, which are increasingly becoming resistant to common antibiotics []. Research is ongoing to determine the minimum inhibitory concentration (MIC) of Biapenem against various strains and compare it to existing antibiotics [].
Here are some specific examples from the research:
- A study published in "International Journal of Antimicrobial Agents" found Biapenem to be active against a range of Extended-spectrum beta-lactamase (ESBL)-producing and AmpC beta-lactamase producing Enterobacteriaceae [].
- Another study published in " Antimicrobial Agents and Chemotherapy" showed Biapenem to be effective against carbapenem-resistant Pseudomonas aeruginosa strains [].
Biapenem is characterized by the chemical formula C₁₅H₁₈N₄O₄S and has a molecular weight of approximately 350.39 g/mol. Its structure includes a beta-lactam ring fused with a thiazolidine ring, which is critical for its antibacterial activity. The presence of a sulfur atom in the side chain differentiates it from traditional penicillins, enhancing its stability against certain bacterial enzymes .
Biapenem exhibits potent bactericidal activity due to its ability to bind to penicillin-binding proteins (PBPs) in bacterial cells. This binding inhibits cell wall synthesis, leading to bacterial lysis and death. Its broad-spectrum activity includes effectiveness against various strains of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus . Notably, Biapenem's efficacy is comparable to that of imipenem, another well-known carbapenem antibiotic .
Biapenem is primarily used in clinical settings for treating severe bacterial infections, particularly those resistant to other antibiotics. It is effective in treating infections such as pneumonia, urinary tract infections, and intra-abdominal infections. Due to its broad spectrum of activity, it is often reserved for use in cases where other treatments have failed or when infections are caused by multi-drug resistant organisms .
Biapenem has been studied for its interactions with various drugs. Notably, concurrent use with anticoagulants like warfarin can increase the risk of bleeding due to enhanced anticoagulant effects. Other interactions include potential increased risks when combined with medications such as acenocoumarol and ambroxol, highlighting the importance of monitoring drug combinations during treatment .
Biapenem shares similarities with several other beta-lactam antibiotics, particularly within the carbapenem class. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Spectrum of Activity | Stability Against Beta-Lactamases | Unique Features |
|---|---|---|---|---|
| Biapenem | Thienamycin | Broad-spectrum | Moderate | Effective against resistant strains |
| Imipenem | Carbapenem | Broad-spectrum | Low | Requires co-administration with cilastatin to prevent renal degradation |
| Meropenem | Carbapenem | Broad-spectrum | High | More stable against certain beta-lactamases than imipenem |
| Ertapenem | Carbapenem | Broad-spectrum but less effective against Pseudomonas aeruginosa | Moderate | Once-daily dosing due to longer half-life |
Biapenem stands out due to its specific structural modifications that enhance its stability and efficacy against resistant bacterial strains while retaining a broad spectrum of activity similar to other carbapenems.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Pharmacology
MeSH Pharmacological Classification
ATC Code
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DH - Carbapenems
J01DH05 - Biapenem
Other CAS
Wikipedia
Dates
2: Jia B, Lu P, Huang W, Li C, Huang A, Zhou X, Zhang W, Wu G, Zhang G. A multicenter, randomized controlled clinical study on biapenem and imipenem/cilastatin injection in the treatment of respiratory and urinary tract infections. Chemotherapy. 2010;56(4):285-90. Epub 2010 Aug 11. PubMed PMID: 20714145.
3: Nakagawa Y, Suzuki K, Hirose T, Chou T, Fujisawa S, Kida M, Usuki K, Ishida Y, Taniguchi S, Kouzai Y, Tomoyasu S, Miyazaki K, Higashihara M, Ando K, Aoki S, Arai A, Akiyama N, Hatake K, Okamoto S, Dan K, Ohyashiki K, Urabe A. Clinical efficacy and safety of biapenem for febrile neutropenia in patients with underlying hematopoietic diseases: a multi-institutional study. J Infect Chemother. 2010 Jul 3. [Epub ahead of print] PubMed PMID: 20602137.
4: Kameda K, Ikawa K, Ikeda K, Morikawa N, Nakashima A, Ohge H, Sueda T. HPLC method for measuring meropenem and biapenem concentrations in human peritoneal fluid and bile: application to comparative pharmacokinetic investigations. J Chromatogr Sci. 2010 May-Jun;48(5):406-11. PubMed PMID: 20515537.
5: Thamlikitkul V, Trakulsomboon S. In vitro activity of biapenem against Burkholderia pseudomallei. Int J Antimicrob Agents. 2010 May;35(5):514. Epub 2010 Feb 25. PubMed PMID: 20188524.
6: Kikuchi E, Kikuchi J, Nasuhara Y, Oizumi S, Ishizaka A, Nishimura M. Comparison of the pharmacodynamics of biapenem in bronchial epithelial lining fluid in healthy volunteers given half-hour and three-hour intravenous infusions. Antimicrob Agents Chemother. 2009 Jul;53(7):2799-803. Epub 2009 Apr 20. PubMed PMID: 19380601; PubMed Central PMCID: PMC2704648.
7: Kameda K, Miki M, Ikawa K, Morikawa N, Kobayashi M. [Dosing regimen rationalization of biapenem in pediatric patients: use of Monte Carlo simulation]. Jpn J Antibiot. 2009 Feb;62(1):1-8. Japanese. PubMed PMID: 19378765.
8: Ikawa K, Morikawa N, Ikeda K, Katagiri M, Kiya K, Isobe N, Mizoue T, Kondo H, Takano M. Pharmacokinetics and pharmacodynamics of biapenem in human cerebrospinal fluid. Int J Antimicrob Agents. 2009 Aug;34(2):184-5. PubMed PMID: 19307107.
9: Xia M, Hang TJ, Zhang F, Li XM, Xu XY. The stability of biapenem and structural identification of impurities in aqueous solution. J Pharm Biomed Anal. 2009 May 1;49(4):937-44. Epub 2009 Feb 13. PubMed PMID: 19278804.
10: Suyama H, Ikawa K, Morikawa N, Ikeda K, Fujiue Y, Morikawa S, Kaneko K, Kuwabara M, Yamanoue T. Pharmacokinetics and pharmacodynamics of biapenem in critically ill patients under continuous venovenous hemodiafiltration. Jpn J Antibiot. 2008 Oct;61(5):303-13. PubMed PMID: 19260350.








